Potency Comparison: Cytotoxicity Against A549 Lung Cancer Cells vs. In-Class Derivatives
In a direct head-to-head study evaluating a series of 8 furan-bearing carbohydrazide derivatives, the compound (denoted as 3e in the study) exhibited the most potent cytotoxicity against A549 human lung adenocarcinoma cells. Its IC50 value of 43.38 μM was superior to all other synthesized analogs, which showed a wide range of activities with IC50 values up to 342.63 μM, and importantly, it demonstrated selectivity over normal BJ fibroblasts [1].
| Evidence Dimension | In vitro cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | IC50 = 43.38 µM (A549 cells) |
| Comparator Or Baseline | Other 7 furan-2-carbohydrazide derivatives in the same study; IC50 range = 43.38 - 342.63 µM on A549 cells |
| Quantified Difference | Target compound is the most potent in the series; up to 7.9-fold more potent than the least active analog. |
| Conditions | A549 human lung adenocarcinoma cell line; 96-hour MTT assay. |
Why This Matters
This head-to-head data directly identifies 5-[(4-Nitrophenoxy)methyl]furan-2-carbohydrazide as the most promising anticancer lead candidate within this specific synthetic library, providing a clear, data-driven justification for its procurement over less active analogs for further development.
- [1] Tok, F. M., Tilki, E. K., Dikmen, M., & Kaymakçıoğlu, B. K. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 1030-1036. View Source
